Hopene II
Overview
Description
Hopene II is a pentacyclic triterpenoid compound derived from squalene through the action of squalene-hopene cyclase. This compound is a precursor to various bioactive hopanoids, which play a crucial role in stabilizing bacterial membranes, similar to the function of sterols in eukaryotic cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
Hopene II is primarily synthesized through the enzymatic cyclization of squalene using squalene-hopene cyclase. The reaction conditions typically involve the use of sodium phosphate buffer (pH 7.0) containing 0.5% Tween 80, 20 mM squalene, and 0.14 mg/mL squalene-hopene cyclase at 30°C. This process can achieve a high yield of this compound, with up to 99% conversion of squalene .
Industrial Production Methods
Industrial production of this compound involves the large-scale fermentation of bacteria such as Streptomyces albolongus, which naturally produce squalene-hopene cyclase. The enzyme is then purified and used to catalyze the conversion of squalene to this compound in a controlled environment. This method is more environmentally friendly and efficient compared to traditional chemical synthesis .
Chemical Reactions Analysis
Types of Reactions
Hopene II undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of multiple functional groups within the this compound structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound, leading to the formation of various oxidized derivatives.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed to reduce this compound, resulting in the formation of reduced hopanoids.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide, leading to the formation of substituted hopanoids
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted hopanoids, which have significant biological and industrial applications .
Scientific Research Applications
Hopene II has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing various bioactive hopanoids.
Biology: Plays a role in stabilizing bacterial membranes, similar to sterols in eukaryotic cells.
Medicine: Some hopanoids derived from this compound have shown potential as anti-inflammatory and anti-cancer agents.
Industry: Used in the production of bioactive compounds with commercial value, such as flavors and fragrances
Mechanism of Action
The mechanism of action of hopene II involves its conversion to various hopanoids through enzymatic cyclization. Squalene-hopene cyclase catalyzes the conversion of squalene to this compound by facilitating a complex cationic cyclization cascade. This process involves the formation of five ring structures, thirteen covalent bonds, and nine stereocenters .
Comparison with Similar Compounds
Similar Compounds
Squalene: The precursor to hopene II, involved in the same biosynthetic pathway.
Oxidosqualene: A similar compound in eukaryotes, converted to sterols by oxidosqualene cyclase.
Hopanol: Another product of squalene-hopene cyclase, similar in structure to this compound
Uniqueness of this compound
This compound is unique due to its role as a precursor to a wide variety of bioactive hopanoids. Its efficient enzymatic synthesis and the complexity of its cyclization reaction make it a valuable compound in both scientific research and industrial applications .
Properties
IUPAC Name |
(3R,3aR,5aS,5bR,7aS,11aS,11bR)-3a,5a,5b,8,8,11a-hexamethyl-3-propan-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13-tetradecahydrocyclopenta[a]chrysene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50/c1-20(2)21-10-11-22-23-12-13-25-28(6)16-9-15-26(3,4)24(28)14-17-30(25,8)29(23,7)19-18-27(21,22)5/h20-21,24-25H,9-19H2,1-8H3/t21-,24+,25-,27-,28+,29-,30-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGNURPYJZZHCBQ-ZNABNZNXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCC2=C3CCC4C5(CCCC(C5CCC4(C3(CCC12C)C)C)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1CCC2=C3CC[C@@H]4[C@]5(CCCC([C@@H]5CC[C@]4([C@@]3(CC[C@]12C)C)C)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20487233 | |
Record name | Hopene II | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20487233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21681-17-4 | |
Record name | Hopene II | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20487233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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